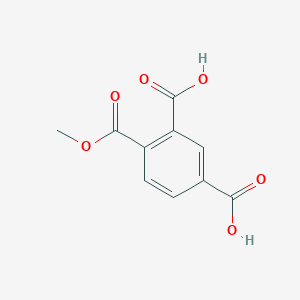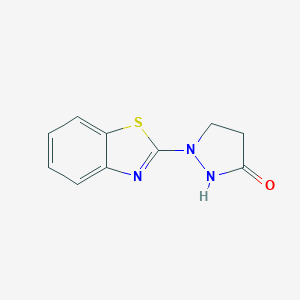
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one, also known as PDP or benzothiazolylpyrazolidinone, is a heterocyclic compound that has gained significant attention in the scientific community due to its various biological activities. PDP is a potent inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Besides, PDP has also been reported to exhibit antitumor, antioxidant, and antimicrobial activities.
作用機序
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one inhibits COX and LOX enzymes by binding to their active sites. COX enzymes have two isoforms, COX-1 and COX-2, which are involved in the synthesis of prostaglandins. COX-1 is constitutively expressed in various tissues and is responsible for the production of prostaglandins that maintain normal physiological functions. COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to selectively inhibit COX-2 over COX-1, which makes it a promising candidate for the treatment of inflammatory conditions. LOX enzymes are involved in the synthesis of leukotrienes, which are potent mediators of inflammation. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to inhibit both 5-LOX and 12-LOX enzymes, which makes it a potential therapeutic agent for inflammatory and allergic conditions.
生化学的および生理学的効果
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has also been reported to exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to possess antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has several advantages for lab experiments. It is a potent inhibitor of COX and LOX enzymes, which makes it a valuable tool for studying the inflammatory response. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has not been extensively studied in animal models, which limits its potential for translational research.
将来の方向性
For the study of 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one include investigating its efficacy in animal models, exploring its potential as an anticancer agent, and developing more potent and selective COX-2 inhibitors based on its structure.
合成法
The synthesis of 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of acetic anhydride and catalytic amount of pyridine. The resulting product is then treated with hydrazine hydrate to yield 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one. The overall reaction scheme is shown below:
科学的研究の応用
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been extensively studied for its anti-inflammatory and analgesic activities. It has been reported to inhibit both COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Prostaglandins and leukotrienes are mediators of inflammation and pain, and their inhibition by 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one can provide relief from these conditions. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has also been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to possess antioxidant and antimicrobial activities.
特性
CAS番号 |
10595-21-8 |
|---|---|
製品名 |
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one |
分子式 |
C10H9N3OS |
分子量 |
219.27 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-yl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H9N3OS/c14-9-5-6-13(12-9)10-11-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,14) |
InChIキー |
HLESEOXHRZRIAG-UHFFFAOYSA-N |
SMILES |
C1CN(NC1=O)C2=NC3=CC=CC=C3S2 |
正規SMILES |
C1CN(NC1=O)C2=NC3=CC=CC=C3S2 |
同義語 |
3-Pyrazolidinone,1-(2-benzothiazolyl)-(6CI,7CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



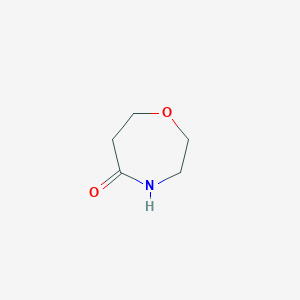
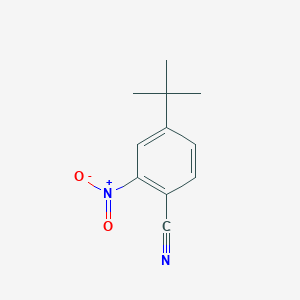
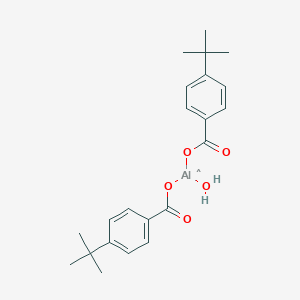
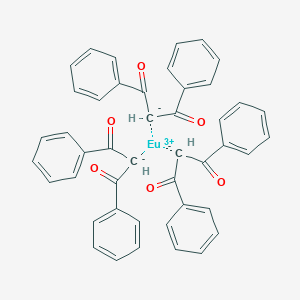
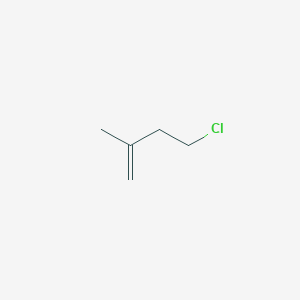
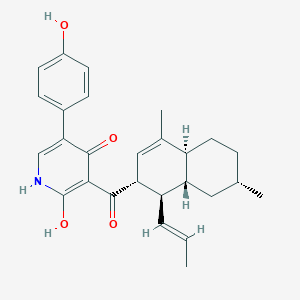
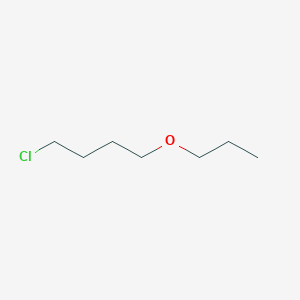

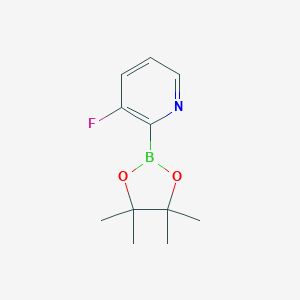
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)
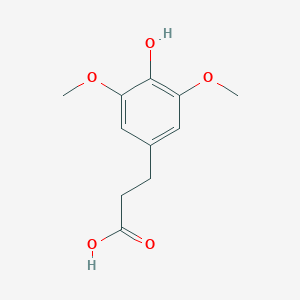
![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)

